molecular formula C19H17N3O7 B11662026 [2-(4-Nitrophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate

[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate

Cat. No.: B11662026
M. Wt: 399.4 g/mol
InChI Key: FDNZXFDUCINVLY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-[2-(phenylformamido)acetamido]acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group, an oxoethyl group, and a phenylformamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-[2-(phenylformamido)acetamido]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-nitrophenyl)-2-oxoethyl acetate. This intermediate is then reacted with phenyl isocyanate and glycine ethyl ester to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-[2-(phenylformamido)acetamido]acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-[2-(phenylformamido)acetamido]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-[2-(phenylformamido)acetamido]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenylformamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside: A similar compound with a nitrophenyl group and acetamido group, used in enzyme assays.

    4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside: Another similar compound used in biochemical research.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-[2-(phenylformamido)acetamido]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17N3O7

Molecular Weight

399.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate

InChI

InChI=1S/C19H17N3O7/c23-16(13-6-8-15(9-7-13)22(27)28)12-29-18(25)11-20-17(24)10-21-19(26)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,24)(H,21,26)

InChI Key

FDNZXFDUCINVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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